molecular formula C12H11FO3 B14397239 3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid CAS No. 89445-37-4

3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid

Katalognummer: B14397239
CAS-Nummer: 89445-37-4
Molekulargewicht: 222.21 g/mol
InChI-Schlüssel: OZVRYNGFWOBDNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid is an organic compound that features a fluoro-substituted indanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid typically involves the reaction of 4-fluoroindanone with propanoic acid under specific conditions. One common method includes the use of a base such as potassium hydroxide in ethanol to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial production to ensure efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid is unique due to its specific combination of a fluoro-substituted indanone and a propanoic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

89445-37-4

Molekularformel

C12H11FO3

Molekulargewicht

222.21 g/mol

IUPAC-Name

3-(7-fluoro-3-oxo-1,2-dihydroinden-2-yl)propanoic acid

InChI

InChI=1S/C12H11FO3/c13-10-3-1-2-8-9(10)6-7(12(8)16)4-5-11(14)15/h1-3,7H,4-6H2,(H,14,15)

InChI-Schlüssel

OZVRYNGFWOBDNN-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)C2=C1C(=CC=C2)F)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.